[4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
Overview
Description
4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 3,4,5-trimethoxyphenyl group. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require refluxing to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been investigated for its potential use in treating infections, cancer, and other diseases .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes and proteins involved in critical biological pathways. For example, it may inhibit the efflux pumps in bacteria, enhancing the efficacy of antibiotics. In cancer cells, it can disrupt microtubule formation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
- 4-(3-Methylbenzyl)-1-piperazinylmethanone
- 4-(4-Methylbenzyl)-1-piperazinylmethanone
- 4-(3,5-Dinitrophenyl)-1-piperazinylmethanone)
Comparison: Compared to similar compounds, 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE exhibits unique properties due to the presence of both the 4-methylbenzyl and 3,4,5-trimethoxyphenyl groups. These structural features contribute to its enhanced biological activity and specificity. The compound’s ability to inhibit efflux pumps and disrupt microtubule formation sets it apart from other piperazine derivatives .
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-16-5-7-17(8-6-16)15-23-9-11-24(12-10-23)22(25)18-13-19(26-2)21(28-4)20(14-18)27-3/h5-8,13-14H,9-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYPADHIEKNFER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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